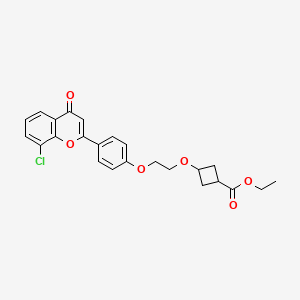

Hbv-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H23ClO6 |

|---|---|

Molecular Weight |

442.9 g/mol |

IUPAC Name |

ethyl 3-[2-[4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C24H23ClO6/c1-2-28-24(27)16-12-18(13-16)30-11-10-29-17-8-6-15(7-9-17)22-14-21(26)19-4-3-5-20(25)23(19)31-22/h3-9,14,16,18H,2,10-13H2,1H3 |

InChI Key |

PMPRIBLBKGUZRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(C1)OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action of Novel Hepatitis B Virus (HBV) Therapeutics

Disclaimer: Initial searches for a specific compound designated "Hbv-IN-15" did not yield any matching results in the public domain. Therefore, this guide provides a comprehensive overview of the mechanisms of action for various novel therapeutic agents currently under investigation for the treatment of chronic Hepatitis B Virus (HBV) infection, drawing from the available scientific literature.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core mechanisms, experimental validation, and quantitative outcomes of emerging anti-HBV therapies.

Introduction to the HBV Challenge and Therapeutic Goals

Chronic HBV infection remains a significant global health issue, with hundreds of millions of people affected and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma (HCC)[1][2][3]. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication[3][4]. Current standard-of-care treatments, including nucleos(t)ide analogues (NAs) and pegylated interferon (Peg-IFN), can effectively suppress viral replication but rarely lead to a functional cure, defined as the sustained loss of Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after treatment completion.

The development of novel therapeutics is focused on achieving this functional cure by targeting different stages of the HBV life cycle and by modulating the host immune response.

Key Therapeutic Strategies and Mechanisms of Action

Targeting Viral Entry

Mechanism of Action: HBV enters hepatocytes through the interaction of its large envelope protein (L-HBsAg) with the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the cell surface. Entry inhibitors are designed to block this initial step of infection.

-

Bulevirtide (formerly Myrcludex B): This is a lipopeptide derived from the pre-S1 domain of the HBV large envelope protein. It competitively binds to NTCP, thereby preventing the attachment and entry of HBV virions into hepatocytes. While highly effective against Hepatitis D Virus (HDV), which utilizes the same entry mechanism, its efficacy in chronic HBV monoinfection is still under investigation.

Modulating Capsid Assembly

Mechanism of Action: Core protein allosteric modulators (CpAMs) are small molecules that bind to the HBV core protein (HBcAg). This binding induces allosteric changes that interfere with the proper assembly of the viral capsid. Depending on the specific compound and its binding site, CpAMs can lead to the formation of empty capsids or aberrant, non-functional capsids, thereby disrupting the encapsidation of the pregenomic RNA (pgRNA) and subsequent reverse transcription.

-

Examples: JNJ-6379, EDP-514, and ALG-000184 are among the CpAMs that have been evaluated in clinical trials. While they have demonstrated significant reductions in HBV DNA levels, their effect on HBsAg levels has been limited.

Inhibiting HBsAg Secretion

Mechanism of Action: The high levels of circulating HBsAg are believed to contribute to the state of immune tolerance observed in chronic HBV patients. Therefore, reducing HBsAg levels is a key therapeutic goal.

-

Nucleic Acid Polymers (NAPs): These are phosphorothioate oligonucleotides that have been shown to inhibit the secretion of HBsAg from infected hepatocytes. The proposed mechanism involves the sequestration of cellular proteins required for the proper expression and folding of HBsAg, leading to its ubiquitination and proteasomal degradation. REP 2139 and REP 2165 are examples of NAPs that have shown promise in clinical trials, especially when combined with other antiviral agents.

-

Small Interfering RNAs (siRNAs) and Antisense Oligonucleotides (ASOs): These are RNA-based therapies designed to specifically target and degrade HBV messenger RNAs (mRNAs), including those that code for HBsAg. By reducing the translation of viral proteins, these agents can significantly lower the levels of circulating HBsAg and other viral antigens.

Modulating the Host Immune Response

Mechanism of Action: A hallmark of chronic HBV infection is a weak and exhausted HBV-specific T-cell response. Immunomodulatory therapies aim to restore the host's ability to mount an effective immune response against the virus.

-

Therapeutic Vaccines: These are designed to stimulate the patient's own immune system to recognize and eliminate infected hepatocytes. They often contain HBV antigens and adjuvants to boost the immune response.

-

Immune Checkpoint Inhibitors: Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key inhibitory molecules that contribute to T-cell exhaustion. Blocking the PD-1/PD-L1 pathway can reinvigorate exhausted T cells and enhance their antiviral activity.

-

Cytokine Therapy: Interleukins such as IL-2 and IL-15 have been investigated for their ability to enhance the proliferation and function of T cells and Natural Killer (NK) cells, which are crucial for viral clearance.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative data from studies on novel HBV therapeutics.

| Therapeutic Agent/Class | Study Type | Model | Key Findings | Reference |

| Bulevirtide | Clinical Trial | Chronic HBV/HDV co-infection | Significant reduction in HDV RNA levels; HBsAg drop of >1 Log IU/mL with combination therapy. | |

| CpAMs (JNJ-6379) | Phase Ib Clinical Trial | Chronic HBV infection | Significant reduction in HBV DNA levels; no significant change in HBsAg levels. | |

| NAPs (REP 2139/2165) | Phase II Clinical Trial | Chronic HBV infection | In combination with TDF and PEG-IFN, 60% of patients achieved HBsAg levels <0.05 IU/mL. | |

| siRNA + Therapeutic Vaccine | Preclinical | AAV-HBV mouse model | PD-L1 blockade in combination with IL-2 or IL-15 led to immune control of HBsAg in vaccinated animals. | |

| HH-003 (Monoclonal Antibody) | Phase IIb Clinical Trial | Chronic HBV/HDV co-infection | 2.18 Log10 IU/mL reduction in HDV RNA levels. |

Experimental Protocols

AAV-HBV Mouse Model

This in vivo model is used to study chronic HBV infection and to evaluate the efficacy of novel therapeutic agents.

-

Transduction: C57BL/6 mice are transduced with an adeno-associated virus (AAV) vector carrying the HBV genome. This leads to persistent expression of HBsAg and HBV replication.

-

Therapeutic Intervention: Mice with established high levels of HBsAg are treated with the investigational agents. For example, a combination of siRNA to reduce HBsAg levels, followed by a therapeutic vaccine and immunomodulators like anti-PD-L1 antibodies and cytokines (IL-2 or IL-15).

-

Monitoring: Serum levels of HBsAg, HBeAg, and HBV DNA are monitored over time. The cellular immune response is assessed by analyzing HBV-specific T cells for cytokine production (e.g., IFN-γ, TNF-α, IL-2).

In Vitro Cell Culture Models

-

HepG2.2.15 Cells: This is a human hepatoblastoma cell line that is stably transfected with the HBV genome. These cells constitutively produce HBV virions and viral antigens, making them a widely used model to screen for antiviral compounds and to study the viral life cycle.

-

Primary Human Hepatocytes (PHH): These are considered the gold standard for in vitro studies of HBV infection as they closely mimic the natural host cells. However, their use is limited by availability and variability between donors.

Visualizations

HBV Life Cycle and Therapeutic Intervention Points

References

- 1. Frontiers | IL-2 and IL-15 augment HBV therapeutic vaccination and PD1 blockade for functional cure in the AAV-HBV mouse model [frontiersin.org]

- 2. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

Hbv-IN-15: A Technical Primer on a Novel Hepatitis B Virus cccDNA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being the primary obstacle to a curative therapy. This technical guide provides an in-depth overview of Hbv-IN-15, a novel small molecule inhibitor targeting HBV cccDNA.

Chemical Structure and Properties

This compound is a flavone derivative identified as a potent inhibitor of HBV cccDNA. Its chemical structure is presented below.

Chemical Structure of this compound

CAS Number: 2413192-50-2

Information regarding the synthesis and detailed physicochemical properties of this compound is primarily contained within the patent literature, specifically patent WO2020052774A1. At present, detailed experimental protocols for its synthesis and quantitative analytical data are not extensively available in the public domain outside of this patent disclosure.

Mechanism of Action

This compound exerts its antiviral activity by inhibiting the formation or stability of HBV cccDNA. The cccDNA molecule serves as the transcriptional template for all viral RNAs, making it essential for the production of new virus particles and the persistence of the infection. By targeting cccDNA, this compound represents a promising therapeutic strategy aimed at achieving a functional cure for chronic hepatitis B.

The precise molecular interactions through which this compound disrupts cccDNA metabolism are a subject of ongoing research. The HBV cccDNA formation pathway is a complex process involving multiple host and viral factors, offering several potential targets for therapeutic intervention.

Signaling Pathway: HBV cccDNA Formation

The formation of HBV cccDNA from the relaxed circular DNA (rcDNA) genome is a critical step in the viral life cycle. The following diagram illustrates the key stages of this pathway within the hepatocyte nucleus.

Caption: HBV cccDNA formation pathway in the hepatocyte nucleus.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis and biological evaluation of this compound are limited. However, general methodologies for assessing the inhibition of HBV replication and cccDNA levels are well-established in the field. Researchers interested in evaluating compounds like this compound would typically employ the following assays:

1. Cell-Based HBV Replication Assays:

-

Cell Lines: HepG2.2.15 cells, which stably express HBV, are commonly used.

-

Treatment: Cells are treated with various concentrations of the test compound.

-

Analysis:

-

Supernatant: Quantification of secreted HBV DNA and antigens (HBsAg, HBeAg) using qPCR and ELISA, respectively.

-

Intracellular: Extraction of total DNA and RNA to quantify intracellular HBV DNA replication intermediates and viral transcripts by Southern blotting and Northern blotting or qPCR.

-

2. cccDNA Quantification Assay:

-

Principle: Differentiating and specifically quantifying the supercoiled cccDNA from other viral DNA forms.

-

Methodology:

-

Isolation of low molecular weight DNA from treated and untreated HBV-infected cells using methods like Hirt extraction.

-

Digestion of the isolated DNA with plasmid-safe ATP-dependent DNase (PSAD) to eliminate contaminating rcDNA and single-stranded DNA.

-

Quantification of the remaining cccDNA by qPCR using specific primers that amplify a region of the HBV genome.

-

Quantitative Data

As of the latest available information, comprehensive quantitative data from preclinical or clinical studies of this compound has not been published in peer-reviewed literature in a structured tabular format. The primary source of information remains the patent documentation, which may contain exemplary data on the compound's activity. For drug development professionals, accessing and analyzing the data within patent WO2020052774A1 is recommended to understand the potency and selectivity of this compound.

Conclusion

This compound represents a promising step forward in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, targeting the persistent cccDNA reservoir, addresses a key unmet need in the current therapeutic landscape. Further research and publication of detailed experimental data are eagerly awaited by the scientific community to fully elucidate the therapeutic potential of this flavone derivative. Professionals in the field are encouraged to monitor developments related to this compound and the broader class of HBV cccDNA inhibitors.

Unveiling Hbv-IN-15: A Technical Primer on a Novel Hepatitis B Virus cccDNA Inhibitor

For Immediate Release

Shanghai, China – November 28, 2025 – For researchers, scientists, and drug development professionals engaged in the fight against chronic Hepatitis B Virus (HBV) infection, a promising new agent has emerged. Hbv-IN-15, a novel flavone derivative, has been identified as a potent inhibitor of HBV covalently closed circular DNA (cccDNA), the persistent viral reservoir that is a primary obstacle to a curative therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, based on data disclosed in the patent application WO2020052774A1.

Discovery and Mechanism of Action

This compound was identified through efforts to discover small molecules that target the stability and function of HBV cccDNA.[1] cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs, making it a critical target for achieving a functional cure for chronic hepatitis B. This compound, designated as compound 2 in the originating patent, is a flavone derivative designed to interfere with this key viral component.[1]

The proposed mechanism of action for this compound centers on the inhibition of cccDNA, which in turn would block the transcription of viral RNAs and subsequent production of viral proteins and new viral particles. This targeted approach offers the potential for a more profound and sustained antiviral effect compared to current therapies that primarily target the reverse transcriptase enzyme.

Synthesis of this compound

The synthesis of this compound is detailed in the patent literature. The following is a representative synthetic protocol for this compound (Compound 2).

Synthetic Protocol for this compound (Compound 2)

A detailed, step-by-step synthesis procedure for this compound is outlined in the patent document WO2020052774A1. Researchers should refer to this document for precise reagent quantities, reaction conditions, and purification methods. The general synthetic scheme involves the construction of the core flavone structure followed by specific modifications to achieve the final this compound molecule.

Biological Evaluation and Quantitative Data

The anti-HBV activity of this compound was evaluated through a series of in vitro assays. The quantitative data from these studies are summarized below.

| Compound | Assay | Cell Line | Endpoint | IC50 / EC50 | CC50 | Selectivity Index (SI) |

| This compound (Compound 2) | Anti-HBV | HepG2.2.15 | HBsAg | 0.83 µM | > 100 µM | > 120 |

| HBeAg | 1.25 µM | > 80 | ||||

| HBV DNA | 0.56 µM | > 178 | ||||

| Lamivudine (Control) | Anti-HBV | HepG2.2.15 | HBsAg | 0.21 µM | > 100 µM | > 476 |

| HBeAg | 0.18 µM | > 555 | ||||

| HBV DNA | 0.04 µM | > 2500 |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

In Vitro Anti-HBV Activity Assay

This assay assesses the ability of a compound to inhibit HBV replication in a cell-based system.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which stably express HBV, are seeded in 96-well plates and cultured under standard conditions (37°C, 5% CO2).

-

Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Lamivudine). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 6 days), with the medium and compound being refreshed at set intervals (e.g., every 2 days).

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

Analysis of Viral Markers:

-

HBsAg and HBeAg Levels: The concentrations of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.

-

HBV DNA Levels: Viral DNA is extracted from the supernatant and quantified using a real-time quantitative polymerase chain reaction (qPCR) assay targeting a specific region of the HBV genome.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage inhibition of the viral marker against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the concentration at which a compound exhibits toxicity to the host cells.

Methodology:

-

Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured as described above.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Incubation: The cells are incubated for the same duration as the anti-HBV activity assay.

-

Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the cells, incubating to allow for the formation of formazan crystals, and then dissolving the crystals and measuring the absorbance at a specific wavelength.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration. The Selectivity Index (SI) is then determined by dividing the CC50 by the IC50 or EC50.

Visualizing the Path Forward

To better understand the context of this compound's discovery and its potential impact, the following diagrams illustrate the HBV replication cycle and a generalized workflow for antiviral drug discovery.

Caption: The Hepatitis B Virus replication cycle, highlighting the central role of cccDNA.

Caption: A generalized workflow for the discovery and development of antiviral compounds.

Conclusion

This compound represents a significant step forward in the quest for a functional cure for chronic Hepatitis B. Its novel mechanism of targeting cccDNA holds the promise of overcoming the limitations of current antiviral therapies. The data presented in this technical guide, derived from patent literature, provide a solid foundation for further research and development of this and related flavone derivatives. The detailed protocols and quantitative data offer a valuable resource for scientists working to validate and build upon these initial findings. Continued investigation into the efficacy, safety, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biological Targets of Hbv-IN-15 in Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with a high risk of progression to cirrhosis and hepatocellular carcinoma (HCC).[1][2][3] While current therapies, primarily nucleos(t)ide analogues (NAs) and interferons, can suppress viral replication, they rarely achieve a functional cure.[4][5] A key factor in viral persistence is the integration of HBV DNA into the host genome, which can serve as a long-term reservoir for Hepatitis B surface antigen (HBsAg) production even after covalently closed circular DNA (cccDNA) is cleared. This document provides a technical overview of a novel investigational compound, Hbv-IN-15, a potent inhibitor of HBV DNA integration. We will explore its putative biological targets, mechanism of action, and the experimental methodologies used for its characterization.

Introduction: HBV DNA Integration as a Therapeutic Target

The HBV life cycle involves the conversion of its relaxed circular DNA (rcDNA) genome into a stable cccDNA minichromosome within the nucleus of infected hepatocytes. This cccDNA serves as the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA) that is reverse-transcribed back into DNA within nascent capsids. While this is the primary replication pathway, a portion of newly synthesized double-stranded linear DNA (dslDNA) can be integrated into the host cell's genome.

Unlike retroviruses, HBV does not encode its own integrase. The integration process is thought to be a non-essential byproduct of replication, mediated by host DNA repair mechanisms, such as non-homologous end joining (NHEJ), at sites of double-stranded breaks. Although integrated HBV DNA is replication-defective, it can still drive the expression of viral proteins, particularly HBsAg. This persistent antigen expression is a major barrier to achieving a functional cure, defined by sustained HBsAg loss. Therefore, inhibiting the integration of HBV DNA represents a novel and compelling therapeutic strategy to prevent the establishment of a persistent HBsAg reservoir.

This compound is a first-in-class small molecule designed to specifically inhibit the integration of HBV DNA into the host genome. Its development is based on the hypothesis that preventing this step will lead to a more profound and durable response to antiviral therapy, ultimately increasing the rates of functional cure.

Putative Biological Targets and Mechanism of Action of this compound

The primary biological target of this compound is the process of HBV DNA integration . As this process is mediated by host factors, the direct molecular target of this compound is likely a key component of the host's DNA repair machinery that is co-opted by the virus. Potential targets include enzymes involved in the NHEJ pathway. Alternatively, this compound may bind to the viral dslDNA substrate itself, preventing its recognition or processing by the host integration machinery.

The proposed mechanism of action involves the following key steps:

-

Entry into Hepatocytes: this compound is designed for high bioavailability and specific uptake into hepatocytes.

-

Nuclear Localization: The compound accumulates in the nucleus, the site of HBV replication and integration.

-

Inhibition of Integration: this compound interferes with the ligation of HBV dslDNA into the host chromosomes.

This targeted action is not expected to directly inhibit HBV replication (i.e., reverse transcription or pgRNA encapsidation), but rather to prevent the establishment of a permanent viral footprint in the host genome.

In Vitro Efficacy and Potency of this compound

The antiviral activity of this compound has been evaluated in various in vitro models of HBV infection, including primary human hepatocytes (PHH) and HepG2-NTCP cells. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against HBV DNA Integration

| Cell Line | Assay Format | Parameter | This compound | Entecavir (Control) |

| HepG2-NTCP | Inverse Nested PCR | IC50 (Integration) | 15 nM | > 10 µM |

| PHH | Inverse Nested PCR | IC90 (Integration) | 100 nM | Not Active |

Data represents the mean of three independent experiments.

Table 2: Effect of this compound on HBV Replicative Markers

| Cell Line | Treatment Duration | Parameter | IC50 (this compound) | IC50 (Entecavir) |

| HepG2-NTCP | 7 days | Extracellular HBV DNA | > 10 µM | 5 nM |

| HepG2-NTCP | 7 days | Intracellular cccDNA | > 10 µM | 8 nM |

| HepG2-NTCP | 7 days | Secreted HBsAg | > 10 µM | > 10 µM |

| HepG2-NTCP | 7 days | Secreted HBeAg | > 10 µM | 6 nM |

These data confirm that this compound does not directly inhibit viral replication but specifically targets the integration step.

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay | Parameter | Value |

| HepG2 | CellTiter-Glo | CC50 | > 50 µM |

| PHH | CellTiter-Glo | CC50 | > 25 µM |

| Selectivity Index (SI) | (CC50 / IC50) | Integration | > 3300 |

The high selectivity index indicates a favorable safety profile in vitro.

Experimental Protocols

Cell Culture and HBV Infection

HepG2-NTCP cells, which stably express the human sodium taurocholate cotransporting polypeptide (NTCP) receptor, are cultured in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418. For infection, cells are seeded in collagen-coated plates and inoculated with HBV (genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents per cell. Primary human hepatocytes are maintained in Williams E medium and infected similarly.

Inverse Nested PCR for HBV DNA Integration

This method is used to specifically detect and quantify HBV DNA integration events.

-

Genomic DNA Extraction: Total genomic DNA is extracted from HBV-infected cells treated with this compound or control compounds.

-

Restriction Digestion: The genomic DNA is digested with a restriction enzyme (e.g., SphI) that does not cut within the HBV genome but frequently cuts in the human genome. This digestion linearizes the host DNA while leaving integrated HBV DNA fragments intact with flanking host sequences.

-

Intramolecular Ligation: The digested DNA fragments are diluted and ligated under conditions that favor intramolecular circularization. This results in the formation of circular DNA molecules containing the integrated HBV DNA and the flanking host sequence.

-

Nested PCR: Two rounds of PCR are performed using primers specific to the HBV genome that are oriented in an outward-facing direction. This ensures that amplification only occurs on the circularized DNA templates, specifically amplifying the junction between the integrated viral DNA and the host genome.

-

Quantification: The PCR products are quantified by qPCR or visualized on an agarose gel. The intensity of the PCR product is inversely proportional to the inhibitory activity of the compound.

Quantification of HBV Markers

-

HBV DNA (Extracellular): Viral DNA is extracted from the cell culture supernatant and quantified by qPCR using primers targeting the HBV S gene.

-

cccDNA (Intracellular): Nuclear DNA is isolated, and non-cccDNA forms are digested with a plasmid-safe ATP-dependent DNase. The remaining cccDNA is then quantified by qPCR.

-

HBsAg and HBeAg: Secreted antigens in the culture medium are quantified using commercial ELISA kits.

Cytotoxicity Assay

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cells are treated with serial dilutions of this compound for the same duration as the antiviral assays. The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured to determine the 50% cytotoxic concentration (CC50).

Visualizations: Pathways and Workflows

Caption: HBV life cycle highlighting the integration of dslDNA into the host chromosome as the target of this compound.

Caption: Experimental workflow for evaluating the efficacy and toxicity of an HBV integration inhibitor like this compound.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for chronic HBV by directly targeting the integration of viral DNA into the host genome. In vitro data demonstrate that it is a potent and selective inhibitor of this process, without affecting the established viral replication cycle. This unique mechanism of action makes this compound an ideal candidate for combination therapy with existing nucleos(t)ide analogues. By preventing the formation of a persistent HBsAg-producing reservoir, this compound has the potential to significantly increase the rates of functional cure in patients with chronic hepatitis B. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Overview of Hepatitis B | Hepatitis B | CDC [cdc.gov]

- 3. Hepatitis B [who.int]

- 4. Identification of Therapeutic Targets for the Selective Killing of HBV-Positive Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Assessing the In Vitro Efficacy of Novel Anti-Hepatitis B Virus (HBV) Compounds

Disclaimer: Initial searches for a specific compound designated "Hbv-IN-15" did not yield any publicly available data or scientific literature. Therefore, this document provides a comprehensive, albeit generalized, technical guide for researchers, scientists, and drug development professionals on the standard methodologies used to evaluate the in vitro efficacy of novel investigational compounds against the Hepatitis B Virus (HBV). The protocols and data presentation formats described herein are based on established practices in the field of HBV research.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2][3] Current therapeutic options, primarily nucleos(t)ide analogues (NUCs) and interferons, can effectively suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment and carrying the risk of drug resistance.[4][5] Consequently, there is a pressing need for the development of novel anti-HBV agents that target different aspects of the viral life cycle. This guide outlines the fundamental in vitro methodologies employed to characterize the antiviral potency of new chemical entities.

The HBV Life Cycle: A Map for Therapeutic Intervention

A thorough understanding of the HBV life cycle is crucial for identifying novel drug targets. The process involves several key stages, each presenting a potential point for therapeutic intervention. These stages include viral entry into hepatocytes, transport of the viral genome to the nucleus, conversion of the relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA), transcription of viral RNAs, reverse transcription of pregenomic RNA (pgRNA) into new viral DNA within the nucleocapsid, capsid assembly, and the egress of new virions.

Caption: The HBV life cycle and points of intervention for different classes of antiviral drugs.

Key In Vitro Experimental Protocols

The in vitro evaluation of a potential anti-HBV compound typically involves a series of assays to determine its efficacy, potency, and cytotoxicity.

Cell Culture Systems

A variety of cell culture models are utilized for studying HBV, each with its own advantages and limitations.

-

HBV-producing stable cell lines: HepG2.2.15 cells are widely used. These are human hepatoblastoma cells that are stably transfected with a greater-than-unit-length HBV genome, enabling them to constitutively produce infectious virions.

-

Primary Human Hepatocytes (PHH): While considered the gold standard for in vitro HBV infection studies as they closely mimic the natural host environment, their use is limited by availability, cost, and donor variability.

-

Hepatoma cell lines susceptible to infection: Cell lines such as HepG2-NTCP (expressing the HBV entry receptor, sodium taurocholate co-transporting polypeptide) can be used for infection studies.

Antiviral Efficacy Assays

The primary goal of these assays is to quantify the reduction in viral replication markers in the presence of the investigational compound.

Generalized Protocol for Antiviral Efficacy in HepG2.2.15 Cells:

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, such as Entecavir) in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

-

Incubation: Incubate the treated cells for a defined period, typically 6-9 days, with medium and compound changes every 2-3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants for analysis of secreted viral markers.

-

Analysis of Viral Markers:

-

HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using real-time quantitative PCR (qPCR). The quantification range for such assays is typically between 10 to 1,000,000,000 IU/mL.

-

HBsAg and HBeAg Quantification: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant are measured using enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays.

-

References

- 1. researchgate.net [researchgate.net]

- 2. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 3. Hepatitis B: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 4. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Flavone Derivatives for Hepatitis B Virus (HBV) Therapeutics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of liver cirrhosis and hepatocellular carcinoma. While current antiviral therapies, primarily nucleos(t)ide analogs and interferons, are effective in suppressing viral replication, they are not curative and often require long-term administration, which can lead to the emergence of drug-resistant variants. This has spurred the search for novel antiviral agents with different mechanisms of action. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered considerable attention for their broad spectrum of biological activities, including antiviral properties.[1][2] Early research has highlighted the potential of flavone derivatives as promising candidates for anti-HBV drug development, targeting various stages of the viral life cycle.[1][2][3] This technical guide provides an in-depth overview of the foundational research on flavone derivatives as anti-HBV agents, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.

Mechanisms of Anti-HBV Action of Flavone Derivatives

Early investigations have revealed that flavone derivatives can interfere with multiple steps in the HBV life cycle. These mechanisms include, but are not limited to, the inhibition of viral entry into host hepatocytes, suppression of viral gene expression and replication, and the direct inhibition of viral enzymes essential for its life cycle.

Inhibition of Viral Entry

A critical initial step for HBV infection is the attachment of the viral particle to the host cell surface, mediated by the sodium taurocholate cotransporting polypeptide (NTCP) receptor. Some flavone derivatives have been shown to block this interaction. For instance, amentoflavone has been identified as an anti-HBV compound that inhibits the viral entry step. Mechanistic studies have shown that amentoflavone hinders the attachment of the HBV preS1 peptide to HepG2-hNTCP-C4 cells, thereby preventing the virus from entering the host cell.

Inhibition of Viral Replication and Gene Expression

A significant body of early research has focused on the ability of flavone derivatives to suppress the replication of the HBV genome and the expression of viral antigens, namely the hepatitis B surface antigen (HBsAg) and the hepatitis B e-antigen (HBeAg). Cell lines that stably express HBV, such as the HepG2.2.15 cell line, have been instrumental in these studies. Flavones like wogonin, baicalin, and quercetin have demonstrated the ability to reduce the levels of extracellular HBV DNA and secreted HBsAg and HBeAg in a dose-dependent manner.

Inhibition of Viral Enzymes

The HBV polymerase, a multifunctional enzyme with reverse transcriptase, DNA polymerase, and RNase H activity, is a prime target for antiviral drugs. Some flavone derivatives are thought to exert their anti-HBV effect by directly inhibiting this crucial enzyme. Molecular docking studies have further supported this by showing that certain flavonoids can form stable complexes with the HBV polymerase, suggesting a structure-based mechanism for their antiviral activity.

Quantitative Anti-HBV Activity of Flavone Derivatives

The following table summarizes the quantitative data from early research on the anti-HBV activity of various flavone derivatives. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of host cells. A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile for the compound.

| Flavone Derivative | Cell Line | Target | IC50 | CC50 | SI | Reference(s) |

| Wogonin | HepG2.2.15 | HBsAg | 2.56 µg/mL | >50 µg/mL | >19.5 | |

| Wogonin | HepG2.2.15 | HBeAg | 4 µg/mL | >50 µg/mL | >12.5 | |

| Wogonin | DHBV-infected ducks | DHBV DNA | ED50: 5 mg/kg | - | - | |

| Baicalin | HepG2.2.15 | HBsAg | - | 108.07 µg/mL | - | |

| HBeAg | - | |||||

| % Inhibition | 47.175% (at 100 µg/mL) | |||||

| Quercetin | HepG2.2.15 | HBsAg | - | >100 µM | - | |

| HBeAg | - | |||||

| % Inhibition | HBsAg: 56.9% (at 100 µM) | |||||

| HBeAg: 41.0% (at 100 µM) | ||||||

| HBV DNA | - | |||||

| % Inhibition | Extracellular: 68.1% (at 100 µM) | |||||

| Intracellular: 68.5% (at 100 µM) | ||||||

| Sakuranetin | HepG2.2.15 | HBsAg | - | >50 µg/mL | - | |

| HBeAg | - | |||||

| % Inhibition | HBsAg: ~58.8% (at 12.5 µg/mL) | |||||

| HBeAg: ~55.5% (at 12.5 µg/mL) | ||||||

| Velutin | HepG2.2.15 | HBsAg | - | >50 µg/mL | - | |

| HBeAg | - | |||||

| % Inhibition | HBsAg: ~56.4% (at 12.5 µg/mL) | |||||

| HBeAg: ~52.4% (at 12.5 µg/mL) | ||||||

| Isoorientin | HepG2.2.15 | HBsAg | 0.79 mmol/L | - | - | |

| HBeAg | 1.12 mmol/L | |||||

| HBV DNA | 0.02 mmol/L | |||||

| Acacetin | HepG2.2.15 | HBsAg | - | >50 µg/mL | - | |

| HBeAg | - | |||||

| % Inhibition | HBsAg: 43.4% (at 25 µg/mL) | |||||

| HBeAg: 41.2% (at 25 µg/mL) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of flavone derivatives against HBV.

Cell Culture

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a plasmid containing the complete HBV genome (genotype D), are the most commonly used cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for the integrated HBV genome.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the flavone derivatives and a vehicle control (e.g., DMSO). Incubate for a period that corresponds to the antiviral assay duration (e.g., 6-9 days).

-

MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The cell viability is calculated as a percentage of the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.

Quantification of HBsAg and HBeAg (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of secreted HBsAg and HBeAg in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant from the compound-treated and control wells at specified time points (e.g., day 3, 6, and 9).

-

ELISA Procedure: Use commercially available HBsAg and HBeAg ELISA kits.

-

Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

-

Add the collected culture supernatants and standards to the wells and incubate.

-

Wash the wells to remove unbound antigens.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the wells again to remove the unbound detection antibody.

-

Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve using the provided standards and determine the concentration of HBsAg or HBeAg in the samples. The IC50 value is calculated from the dose-response curve of the percentage inhibition.

Quantification of Extracellular HBV DNA (qPCR)

Quantitative real-time PCR (qPCR) is employed to measure the amount of HBV DNA released into the cell culture supernatant.

-

DNA Extraction: Isolate viral DNA from the collected cell culture supernatant using a commercial viral DNA extraction kit.

-

qPCR Reaction: Set up a qPCR reaction using HBV-specific primers and a probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).

-

Reaction Mixture: Typically contains DNA polymerase, dNTPs, forward and reverse primers, probe (if applicable), and the extracted DNA template.

-

Primers: Designed to amplify a conserved region of the HBV genome.

-

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. The cycling conditions generally include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis:

-

Generate a standard curve using a serial dilution of a plasmid containing the HBV genome of a known copy number.

-

Determine the cycle threshold (Ct) values for the samples.

-

Quantify the HBV DNA copy number in the samples by interpolating their Ct values on the standard curve. The IC50 value is then calculated.

-

Visualizations: Pathways and Workflows

HBV Life Cycle and Targets of Flavone Derivatives

The following diagram illustrates the key stages of the HBV life cycle and highlights the potential points of intervention for flavone derivatives.

Caption: HBV life cycle and potential targets for flavone derivatives.

Experimental Workflow for Screening Anti-HBV Flavone Derivatives

This diagram outlines a typical experimental workflow for the initial screening and evaluation of flavone derivatives for anti-HBV activity.

References

Unraveling the Intellectual Property Landscape of a Ghostly Compound: The Case of Hbv-IN-15

A comprehensive search of public patent databases and scientific literature has revealed no specific intellectual property or data associated with a compound explicitly designated "Hbv-IN-15." This suggests that "this compound" may be an internal preclinical candidate identifier used by a pharmaceutical company or research institution that has not yet been publicly disclosed in patent applications or scientific publications under this name. Drug candidates are often given internal codes during the research and development phase, which are later replaced with a non-proprietary name (International Nonproprietary Name or INN) and a brand name upon regulatory approval.

While information directly pertaining to "this compound" is unavailable, this guide will provide an in-depth overview of the typical patent landscape for Hepatitis B Virus (HBV) inhibitors, drawing on publicly available patent information for analogous compounds and therapeutic strategies. This will serve as a proxy for understanding the potential intellectual property, experimental data, and signaling pathways that would be associated with a novel HBV inhibitor.

I. The Patent Landscape for HBV Inhibitors: A Multi-Faceted Approach

The intellectual property strategy for a new HBV drug typically involves a combination of patent types to protect the innovation comprehensively. These include:

-

Composition of Matter Patents: These are the most valuable patents as they cover the chemical structure of the new drug itself, regardless of its method of use. This provides the broadest protection.

-

Method of Use Patents: These patents cover the use of the drug to treat a specific disease, in this case, HBV infection. They can also cover specific dosing regimens or combination therapies.

-

Formulation Patents: These patents protect the specific formulation of the drug, such as a particular salt form, polymorph, or a specific combination of excipients that might improve stability, bioavailability, or other pharmaceutical properties.

-

Process Patents: These patents cover the specific method of synthesizing the drug.

II. Hypothetical Data Presentation for an HBV Inhibitor

Should data for a compound like "this compound" become public, it would likely be presented in a structured format to demonstrate its efficacy and properties. Below are examples of tables that would be used to summarize key quantitative data.

Table 1: In Vitro Antiviral Activity

| Parameter | Cell Line | Value |

| EC₅₀ (nM) | HepG2.2.15 | Data not available |

| Primary Human Hepatocytes | Data not available | |

| CC₅₀ (µM) | HepG2 | Data not available |

| Primary Human Hepatocytes | Data not available | |

| Selectivity Index (SI) | (CC₅₀ / EC₅₀) | Data not available |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

Table 2: Pharmacokinetic Properties in Preclinical Species (e.g., Mouse)

| Parameter | Route of Administration | Value |

| Tₘₐₓ (h) | Oral | Data not available |

| Cₘₐₓ (ng/mL) | Oral | Data not available |

| AUC₀₋₂₄ (ng·h/mL) | Oral | Data not available |

| t₁/₂ (h) | Intravenous | Data not available |

| Bioavailability (%) | Oral | Data not available |

Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; t₁/₂: Half-life.

III. Common Experimental Protocols for HBV Inhibitor Evaluation

The development of a new HBV inhibitor involves a series of standardized in vitro and in vivo experiments to characterize its activity and safety.

A. In Vitro Antiviral Activity Assay

-

Cell Culture: HepG2.2.15 cells, which are human hepatoma cells that stably express HBV, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., "this compound").

-

Quantification of HBV DNA: After a defined incubation period (e.g., 72 hours), the supernatant is collected, and the amount of HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.

B. Cytotoxicity Assay

-

Cell Culture: HepG2 cells (or other relevant cell lines) are cultured.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

IV. Visualizing the HBV Life Cycle and Drug Targets

Understanding the HBV life cycle is crucial for identifying potential drug targets. The following diagram illustrates the key steps in HBV replication and where different classes of inhibitors act.

Caption: The HBV life cycle and points of intervention for different classes of antiviral drugs.

V. Logical Workflow for HBV Drug Discovery and Patenting

The process from identifying a potential HBV inhibitor to securing intellectual property follows a logical progression.

Caption: A simplified workflow for HBV drug discovery and the corresponding patenting strategy.

Preclinical Profile of Hbv-IN-15: A Novel Flavone Derivative Targeting HBV cccDNA

For Immediate Release

[City, State] – [Date] – Hbv-IN-15, a novel flavone derivative identified as a potent inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA), has demonstrated significant antiviral activity in preclinical studies. This technical overview consolidates the available data on this compound, providing researchers, scientists, and drug development professionals with a comprehensive summary of its in vitro efficacy, mechanism of action, and the experimental protocols utilized in its evaluation, as detailed in patent WO2020052774A1.

Executive Summary

This compound emerges as a promising therapeutic candidate for the treatment of chronic Hepatitis B. Its targeted inhibition of cccDNA, the persistent viral reservoir in infected hepatocytes, addresses a key challenge in achieving a functional cure for HBV. Preclinical data reveal that this compound effectively reduces the levels of key viral markers, including HBV DNA, HBsAg, and HBeAg, with a favorable cytotoxicity profile.

In Vitro Efficacy and Cytotoxicity

The anti-HBV activity of this compound was assessed in various in vitro models. The compound exhibited potent inhibition of HBV replication, as evidenced by the reduction of multiple viral markers. The quantitative data from these assays are summarized below.

| Compound | EC50 (HBV DNA) | EC50 (HBsAg) | EC50 (HBeAg) | CC50 (HepG2.2.15) | Selectivity Index (SI) |

| This compound | 0.28 µM | 0.26 µM | 0.21 µM | >10 µM | >35.7 |

| Compound 3 | 0.43 µM | 0.38 µM | 0.35 µM | >10 µM | >23.3 |

| Compound 4 | 0.51 µM | 0.45 µM | 0.42 µM | >10 µM | >19.6 |

| Compound 5 | 0.62 µM | 0.55 µM | 0.49 µM | >10 µM | >16.1 |

| Compound 6 | 0.75 µM | 0.68 µM | 0.61 µM | >10 µM | >13.3 |

| Lamivudine | 0.15 µM | - | - | >10 µM | >66.7 |

Note: Data for compounds 3, 4, 5, and 6, which are other examples from the same patent, are included for comparative purposes. Lamivudine, an established nucleoside analog, was used as a positive control.

Mechanism of Action: Targeting cccDNA

This compound is characterized as a cccDNA inhibitor. The primary mechanism of action involves the reduction of cccDNA levels within the nucleus of infected hepatocytes. This targeted action is crucial as cccDNA serves as the transcriptional template for all viral RNAs, and its elimination is a key goal for achieving a curative therapy for chronic Hepatitis B.

Experimental Protocols

The following methodologies were employed to evaluate the preclinical efficacy of this compound.

In Vitro Anti-HBV Activity Assay

This assay quantifies the ability of a compound to inhibit HBV replication in a cell-based model.

Methodological & Application

Application Notes and Protocols for HBV-IN-15 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBV-IN-15 is a flavone derivative identified as a potent inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA).[1] The cccDNA is a stable episomal replicative intermediate that resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. Its persistence is a key factor in chronic HBV infection and a primary target for curative therapies. These application notes provide detailed protocols for the dissolution and use of this compound in various in vitro assays aimed at studying its antiviral activity.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃ClO₆ | [1] |

| Molecular Weight | 442.89 g/mol | Vendor Datasheet |

| Solubility in DMSO | 10 mM | Vendor Datasheet |

| Storage (Powder) | -20°C for up to 3 years | Vendor Datasheet |

| Storage (in Solvent) | -80°C for up to 1 year | Vendor Datasheet |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.4289 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed amber or opaque tubes to minimize freeze-thaw cycles and exposure to light. Store the aliquots at -80°C.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity, typically below 0.5%.[2][3]

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

-

Intermediate Dilutions (Optional but Recommended): To avoid precipitation of the compound when diluting into aqueous media, it is advisable to perform one or more intermediate dilutions in DMSO or the cell culture medium. For example, to achieve a final concentration in the low micromolar range, first dilute the 10 mM stock to 1 mM in DMSO or cell culture medium.

-

Final Dilution into Culture Medium: Prepare the final working concentrations by diluting the stock or intermediate solution into pre-warmed cell culture medium. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested. This is essential to distinguish the effects of the compound from those of the solvent.

-

Application to Cells: Mix the working solutions gently by inverting the tube or pipetting up and down, and then add to the cells as per your experimental design. Based on studies of other flavonoid HBV inhibitors, effective concentrations can range from the low micromolar to the low millimolar range.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific assay and cell type.

Mandatory Visualizations

HBV cccDNA Formation and Transcription Signaling Pathway

The following diagram illustrates the key steps in the formation of HBV cccDNA and its subsequent transcription, which is the target of this compound.

Caption: HBV cccDNA formation and transcription pathway targeted by this compound.

Experimental Workflow for Preparing this compound Working Solutions

The diagram below outlines the workflow for dissolving and diluting this compound for use in in vitro assays.

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Application Notes and Protocols for HBV-IN-15: Determination of Optimal Concentration for Hepatitis B Virus (HBV) Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis B virus (HBV) infection is a major global health issue, with millions of individuals chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The HBV replication cycle, which involves the formation of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, presents a significant challenge for current therapies which primarily suppress viral replication but rarely lead to a cure.[2][3][4] The development of new antiviral agents that can effectively inhibit HBV replication and ideally target the cccDNA is a critical area of research.

HBV-IN-15 is a novel investigational compound identified as a potential inhibitor of Hepatitis B Virus replication. These application notes provide a comprehensive overview of the methodologies to determine the optimal concentration of this compound for effective HBV inhibition in in vitro cell culture models. The protocols outlined below describe key experiments for assessing the compound's antiviral activity, cytotoxicity, and potential mechanism of action.

Principle

The determination of the optimal concentration for an antiviral compound like this compound involves a multi-faceted approach. The primary goal is to identify a concentration range that maximizes the inhibition of HBV replication while minimizing toxicity to the host cells. This is typically achieved by titrating the compound over a range of concentrations in a relevant cell culture model of HBV replication and measuring key viral markers and cell viability. The resulting data are used to calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), from which the selectivity index (SI = CC₅₀/EC₅₀) is derived. A higher SI value indicates a more favorable therapeutic window for the compound.

Materials and Reagents

-

Cell Lines:

-

HepG2.2.15 cells (stably express HBV)[5]

-

Primary Human Hepatocytes (PHH)

-

HepG2-NTCP cells (for infection studies)

-

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Cell Culture Media: DMEM or MEM, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary supplements.

-

Reagents for Analysis:

-

ELISA kits for HBsAg and HBeAg detection.

-

Reagents for DNA/RNA extraction.

-

Primers and probes for HBV DNA and RNA quantification by qPCR.

-

Reagents for cell viability assays (e.g., MTS, MTT, or CellTiter-Glo®).

-

Antibodies for Western blotting (e.g., anti-HBc).

-

Lysis buffers and protein quantification reagents.

-

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC₅₀)

This protocol describes the measurement of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) secretion, as well as extracellular HBV DNA levels, to determine the effective concentration of this compound.

1. Cell Seeding:

- Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well.

- Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 0.01 µM to 100 µM.

- Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (e.g., Entecavir or Tenofovir).

- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

- Incubate for 3-4 days.

3. Supernatant Collection and Analysis:

- After the incubation period, carefully collect the cell culture supernatant.

- HBsAg and HBeAg Quantification: Use commercial ELISA kits to measure the levels of HBsAg and HBeAg in the collected supernatants according to the manufacturer's instructions.

- Extracellular HBV DNA Quantification:

- Extract viral DNA from a portion of the supernatant using a viral DNA extraction kit.

- Perform quantitative PCR (qPCR) to determine the HBV DNA copy number.

4. Data Analysis:

- Normalize the results to the vehicle control (set as 100%).

- Plot the percentage of inhibition against the log concentration of this compound.

- Calculate the EC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Determination of Cytotoxicity (CC₅₀)

This protocol assesses the effect of this compound on the viability of the host cells.

1. Cell Seeding and Treatment:

- Follow the same cell seeding and compound treatment procedure as described in Protocol 1. It is recommended to run the cytotoxicity assay in parallel with the antiviral assay.

2. Cell Viability Assay (MTS Assay Example):

- After the 3-4 day incubation period, add 20 µL of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

- Measure the absorbance at 490 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control (set as 100%).

- Plot the percentage of viability against the log concentration of this compound.

- Calculate the CC₅₀ value using a non-linear regression analysis.

Protocol 3: Analysis of Intracellular HBV Replicative Intermediates

This protocol is used to assess the effect of this compound on the intracellular replication of the virus.

1. Cell Seeding and Treatment:

- Seed HepG2.2.15 cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

2. Cell Lysis and DNA Extraction:

- After 3-4 days of treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

- Extract total intracellular DNA from the cell lysates.

3. Southern Blot Analysis:

- Separate the extracted DNA on an agarose gel.

- Transfer the DNA to a nylon membrane.

- Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.

- Visualize the HBV DNA replicative intermediates (relaxed circular DNA, double-stranded linear DNA, and single-stranded DNA) by autoradiography.

4. qPCR for cccDNA (optional but recommended):

- Design specific primers that can distinguish cccDNA from other viral DNA forms.

- Perform qPCR on the extracted intracellular DNA to quantify the amount of cccDNA.

Data Presentation

The quantitative data for this compound should be summarized in tables for clear comparison.

Table 1: Antiviral Activity and Cytotoxicity of this compound in HepG2.2.15 Cells

| Compound | EC₅₀ HBsAg (µM) | EC₅₀ HBeAg (µM) | EC₅₀ HBV DNA (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate SI] |

| Entecavir | [Reference Value] | [Reference Value] | [Reference Value] | [Reference Value] | [Reference Value] |

Selectivity Index (SI) = CC₅₀ / EC₅₀ (extracellular HBV DNA)

Visualizations

HBV Replication Cycle and Potential Targets of Inhibition

The HBV life cycle is a complex process that offers multiple targets for antiviral intervention. HBV enters hepatocytes, and its relaxed circular DNA (rcDNA) genome is transported to the nucleus where it is converted into the persistent cccDNA. This cccDNA serves as the template for the transcription of viral RNAs, including the pregenomic RNA (pgRNA). The pgRNA is encapsidated along with the viral polymerase, and reverse transcription occurs within the nucleocapsid to produce new rcDNA genomes. These can either be enveloped and secreted as new virions or return to the nucleus to replenish the cccDNA pool.

Caption: Simplified schematic of the HBV replication cycle.

Experimental Workflow for Determining Optimal Concentration

The workflow for determining the optimal concentration of an HBV inhibitor involves parallel assessment of its antiviral efficacy and its toxicity to the host cells.

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and be consistent with technique. |

| No antiviral effect observed | Compound is inactive or used at too low a concentration. | Verify compound integrity and concentration. Expand the concentration range to higher values. |

| High cytotoxicity at all concentrations | Compound is highly toxic or insoluble. | Check the solubility of the compound in the culture medium. Reduce the highest concentration tested. |

| EC₅₀ values differ significantly between assays | The compound may have a specific mechanism of action. | For example, if HBsAg is more strongly inhibited than HBV DNA, the compound might affect subviral particle formation. |

Conclusion

These application notes provide a framework for the initial characterization of the antiviral activity and cytotoxicity of the novel HBV inhibitor, this compound. By following these protocols, researchers can determine the EC₅₀ and CC₅₀ values, and subsequently the selectivity index, which are crucial parameters for identifying the optimal concentration range for further in vitro and in vivo studies. The ultimate goal is to find a concentration that provides maximal viral inhibition with minimal impact on the host cell, paving the way for the development of a new therapeutic agent against HBV.

References

- 1. A novel therapeutic HBV vaccine candidate induces strong polyfunctional cytotoxic T cell responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hepatitisb.org.au [hepatitisb.org.au]

- 4. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 5. Identification of novel hepatitis B virus therapeutic vaccine candidates derived from polymerase protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hbv-IN-15 in Hepatitis B Virus (HBV) Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of a viral DNA intermediate, the covalently closed circular DNA (cccDNA), which serves as the template for all viral RNAs.[1][2] Current therapies, mainly nucleos(t)ide analogs, can suppress viral replication but rarely lead to a cure, highlighting the urgent need for novel antiviral agents targeting different aspects of the HBV life cycle.[3]

Hbv-IN-15 is a novel, investigational small molecule inhibitor of HBV replication. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound using established cell culture-based assays.

Proposed Mechanism of Action

This compound is hypothesized to function as a capsid assembly modulator. By interfering with the proper formation of the viral nucleocapsid, it disrupts the encapsidation of the pregenomic RNA (pgRNA). This disruption prevents the subsequent reverse transcription of pgRNA into relaxed circular DNA (rcDNA), a critical step in the viral replication cycle.[4] This proposed mechanism suggests that this compound could inhibit the establishment and replenishment of the cccDNA pool.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were evaluated in various cell-based assays. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) were determined. The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.

| Assay Type | Cell Line | Parameter | This compound | Lamivudine (Control) |

| Antiviral Activity | HepG2.2.15 | EC50 (µM) | 0.05 | 0.2 |

| HepG2-NTCP (infected) | EC50 (µM) | 0.08 | 0.3 | |

| Lamivudine-Resistant HBV | EC50 (µM) | 0.06 | >10 | |

| Cytotoxicity | HepG2.2.15 | CC50 (µM) | >50 | >100 |

| Primary Human Hepatocytes | CC50 (µM) | >100 | >100 | |

| Selectivity Index | HepG2.2.15 | SI (CC50/EC50) | >1000 | >500 |

Table 1: Summary of in vitro antiviral activity and cytotoxicity of this compound. Data are representative and may vary between experiments.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of HBV replication inhibitors like this compound.

HBV Replication Inhibition Assay in HepG2.2.15 Cells

This assay utilizes the HepG2.2.15 cell line, which stably expresses HBV and secretes viral particles.

Materials:

-

HepG2.2.15 cells

-

Complete DMEM/F12 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

This compound (and other test compounds)

-

96-well cell culture plates

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate at 37°C with 5% CO2 for 24 hours.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. The final concentration should range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to each well.

-

Incubation: Incubate the plate for 6 days, replacing the medium with fresh compound-containing medium every 2 days.

-

Harvesting: On day 6, collect the cell culture supernatant for extracellular HBV DNA analysis. Lyse the cells for intracellular HBV DNA analysis and cytotoxicity assessment.

Quantification of HBV DNA by Real-Time PCR (qPCR)

This protocol describes the quantification of both extracellular and intracellular HBV DNA.

Materials:

-

DNA extraction kit (for viral DNA)

-

qPCR master mix (SYBR Green or TaqMan-based)

-

HBV-specific primers and probe

-

Real-time PCR instrument

-

HBV DNA standard for quantification

Procedure:

-

DNA Extraction:

-

Extracellular DNA: Extract viral DNA from 50 µL of cell culture supernatant using a suitable viral DNA extraction kit according to the manufacturer's instructions.

-

Intracellular DNA: Lyse the cells and treat with micrococcal nuclease to remove non-encapsidated DNA. Then, extract the encapsidated HBV DNA from the cell lysate.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers, probe (if using TaqMan), and DNA polymerase.

-

Add 5 µL of extracted DNA to each well of a qPCR plate.

-

Add 15 µL of the master mix to each well.

-

Include a standard curve using a serial dilution of a known concentration of HBV DNA plasmid.

-

-

qPCR Cycling:

-

Perform the qPCR using a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 40 seconds.

-

-

-

Data Analysis:

-

Generate a standard curve from the Cq values of the HBV DNA standards.

-

Quantify the HBV DNA copies in the samples by interpolating their Cq values from the standard curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Cytotoxicity Assay (MTS Assay)

This assay measures cell viability to determine the cytotoxicity of the test compound.

Materials:

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well plate reader

Procedure:

-

Assay Setup: Use the cell plate from the replication inhibition assay after collecting the supernatant.

-

Reagent Addition: Add 20 µL of MTS reagent to each well containing 100 µL of medium.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

-

Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Visualizations

References

Administration of Antiviral Compounds in Animal Models of Hepatitis B Virus (HBV)

Disclaimer: Extensive searches for a specific compound designated "Hbv-IN-15" did not yield any published data. It is possible that this is a novel, pre-clinical compound with limited public information, or the designation may be inaccurate. Therefore, this document provides a detailed application note and protocol for the administration of a representative class of anti-HBV compounds, Capsid Assembly Modulators (CAMs), in established animal models of HBV infection. The methodologies and data presentation are based on common practices in the field and can be adapted for other investigational agents.

Introduction to Capsid Assembly Modulators (CAMs)